4-Methoxy-1-phenylpenta-1,4-dien-3-ol
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Overview
Description
4-Methoxy-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C12H14O2 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a penta-1,4-dien-3-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenylpenta-1,4-dien-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetylene in the presence of a base to form the corresponding propargyl alcohol. This intermediate is then subjected to a palladium-catalyzed coupling reaction with phenylacetylene to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-1-phenylpenta-1,4-dien-3-one.
Reduction: Formation of 4-methoxy-1-phenylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Methoxy-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpenta-1,4-dien-3-ol: Similar structure but lacks the methoxy group.
4-Methoxy-1-phenylpenta-1,4-dien-3-one: An oxidized form of the compound.
3-Isopropyl-penta-1,4-dien-3-ol: Contains an isopropyl group instead of a phenyl group.
Uniqueness
4-Methoxy-1-phenylpenta-1,4-dien-3-ol is unique due to the presence of both a methoxy group and a phenyl ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
918944-52-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C12H14O2/c1-10(14-2)12(13)9-8-11-6-4-3-5-7-11/h3-9,12-13H,1H2,2H3 |
InChI Key |
SYTWHVKVRFSRRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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